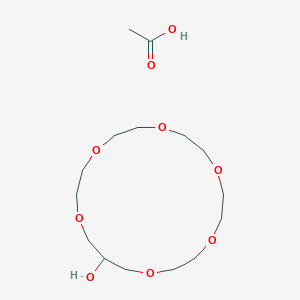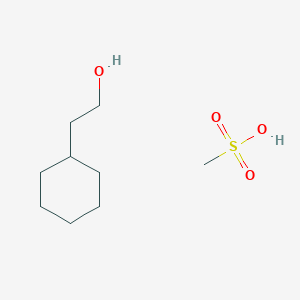
Methanesulfonic acid--2-cyclohexylethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) is a chemical compound formed by the combination of methanesulfonic acid and 2-cyclohexylethan-1-ol in a 1:1 molar ratio. Methanesulfonic acid is an organosulfur compound with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . 2-Cyclohexylethan-1-ol is an organic compound with the molecular formula C8H16O, characterized by a cyclohexane ring attached to an ethanol group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) typically involves the direct reaction of methanesulfonic acid with 2-cyclohexylethan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3SO3H+C8H16O→CH3SO3C8H16O
Industrial Production Methods
Industrial production of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates and alcohol derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols and sulfonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonates, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a proton donor due to the presence of methanesulfonic acid, facilitating acid-catalyzed reactions. Additionally, the cyclohexylethanol moiety can interact with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A strong acid with similar properties but lacks the cyclohexylethanol component.
2-Cyclohexylethan-1-ol: An alcohol with similar structural features but without the acidic properties of methanesulfonic acid.
Uniqueness
Methanesulfonic acid–2-cyclohexylethan-1-ol (1/1) is unique due to the combination of acidic and alcohol functionalities, providing a versatile compound with distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
75646-21-8 |
|---|---|
Molekularformel |
C9H20O4S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-cyclohexylethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H16O.CH4O3S/c9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h8-9H,1-7H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
CQYYJFNIJYPUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CCC(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


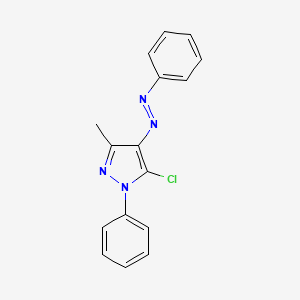
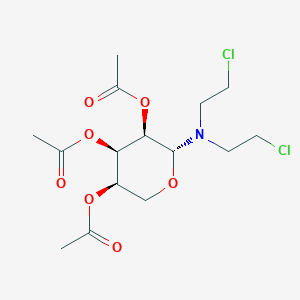
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

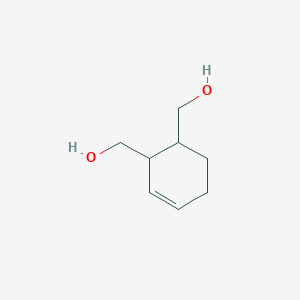

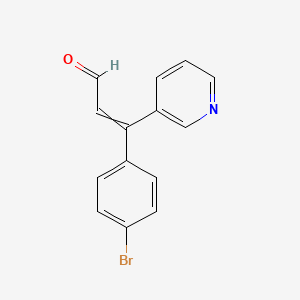

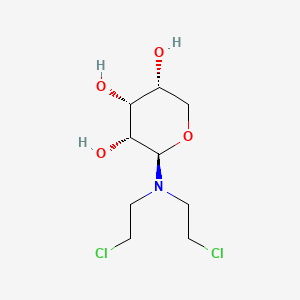
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
